1-(1-Aminobutan-2-yl)cycloheptan-1-ol
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Overview
Description
1-(1-Aminobutan-2-yl)cycloheptan-1-ol is a chemical compound with the molecular formula C11H23NO and a molecular weight of 185.31 g/mol . This compound is characterized by a cycloheptane ring substituted with an aminobutyl group and a hydroxyl group. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Aminobutan-2-yl)cycloheptan-1-ol typically involves the reaction of cycloheptanone with an appropriate aminobutyl precursor under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes using larger reactors, optimizing reaction times, and employing purification techniques such as distillation or chromatography to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
1-(1-Aminobutan-2-yl)cycloheptan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The aminobutyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of cycloheptanone derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted cycloheptane derivatives.
Scientific Research Applications
1-(1-Aminobutan-2-yl)cycloheptan-1-ol is utilized in several scientific research areas:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1-Aminobutan-2-yl)cycloheptan-1-ol involves its interaction with specific molecular targets. The aminobutyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s solubility and reactivity .
Comparison with Similar Compounds
Similar Compounds
- 1-(1-Aminomethyl)cycloheptan-1-ol
- 1-(1-Aminopropyl)cycloheptan-1-ol
- 1-(1-Aminoethyl)cycloheptan-1-ol
Uniqueness
1-(1-Aminobutan-2-yl)cycloheptan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be suitable .
Properties
Molecular Formula |
C11H23NO |
---|---|
Molecular Weight |
185.31 g/mol |
IUPAC Name |
1-(1-aminobutan-2-yl)cycloheptan-1-ol |
InChI |
InChI=1S/C11H23NO/c1-2-10(9-12)11(13)7-5-3-4-6-8-11/h10,13H,2-9,12H2,1H3 |
InChI Key |
CUSDKGUPTAOUGY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CN)C1(CCCCCC1)O |
Origin of Product |
United States |
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